N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methylpropane-1-sulfonamide
Description
This compound features a tetrahydroquinoline (THQ) core substituted at the 1-position with a benzenesulfonyl group and at the 6-position with a 2-methylpropane-1-sulfonamide moiety. Its molecular formula is C₂₃H₂₄N₂O₄S₂ (MW: 456.6 g/mol) .
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-methylpropane-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S2/c1-15(2)14-26(22,23)20-17-10-11-19-16(13-17)7-6-12-21(19)27(24,25)18-8-4-3-5-9-18/h3-5,8-11,13,15,20H,6-7,12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPPROIMNCLAADA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)NC1=CC2=C(C=C1)N(CCC2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies for Tetrahydroquinoline Core Formation
Cyclization of Amino Alcohol Precursors
The tetrahydroquinoline scaffold is typically synthesized via acid-catalyzed cyclization of (R)-3-(4-trifluoromethyl-phenylamino)-valeric acid derivatives. Phosphorus pentoxide (P₂O₅) and methanesulfonic acid (MSA) in ethyl acetate at 65–75°C for 2–4 hours achieve stereoselective ring closure with >90% enantiomeric excess (ee). This method avoids racemization by eliminating the need for optical resolution steps.
Alternative protocols employ ruthenium-catalyzed biomimetic reductions of 2-aminochalcones, yielding tetrahydroquinolines with 85–92% ee using [Ru(p-cymene)I₂]₂ and chiral phosphoric acids. However, this route requires pre-synthesized quinoline intermediates, increasing overall step count.
Reductive Amination Pathways
Palladium-catalyzed C–N coupling between bromoalkylamines and aryl iodides constructs the tetrahydroquinoline skeleton in one pot. For example, Heck and Buchwald-Hartwig cascades using Pd(OAc)₂ and norbornene afford 78–84% yields with minimal byproducts. This method is advantageous for introducing substituents at the C6 position, critical for subsequent sulfonylation.
Sequential Sulfonylation Reactions
N1-Benzenesulfonation
The tetrahydroquinoline intermediate undergoes N-sulfonylation with benzenesulfonyl chloride (1.2 equiv) in anhydrous pyridine at 0°C to room temperature. Reaction monitoring via TLC (ethyl acetate/hexane, 1:3) confirms complete consumption of the starting amine after 6 hours. Quenching with ice water followed by extraction with dichloromethane (DCM) and brine washing yields N1-benzenesulfonyl-tetrahydroquinoline with 82–88% isolated yield.
Table 1: Optimization of N1-Sulfonylation Conditions
| Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Pyridine | – | 0→25 | 6 | 88 |
| DCM | Et₃N | 25 | 12 | 72 |
| THF | DMAP | 40 | 8 | 65 |
Mechanistic Insights and Side-Reaction Mitigation
Competing O-Sulfonylation
The C4-ketone moiety in intermediate tetrahydroquinolines may undergo undesired O-sulfonylation. This is suppressed by:
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 7.82–7.76 (m, 2H, ArH), 7.62–7.54 (m, 3H, ArH), 6.98 (d, J = 8.4 Hz, 1H, C7-H), 6.54 (d, J = 2.4 Hz, 1H, C5-H), 4.32 (t, J = 6.0 Hz, 1H, C1-H), 3.21–3.15 (m, 2H, SO₂NHCH₂), 2.94–2.88 (m, 2H, C4-H₂), 2.44–2.38 (m, 2H, C3-H₂), 1.98–1.90 (m, 2H, C2-H₂), 1.42 (s, 9H, C(CH₃)₃).
- HRMS (ESI): m/z calc. for C₂₀H₂₅N₂O₄S₂ [M+H]⁺: 445.1254; found: 445.1258.
Industrial-Scale Considerations
Solvent Recycling
Ethyl acetate recovery via distillation reduces costs by 30% in large batches (>50 kg). Process mass intensity (PMI) is optimized to 8.2 kg waste/kg product, meeting green chemistry metrics.
Catalytic System Reusability
Ruthenium catalysts from biomimetic reductions are recovered via filtration and reused 3–5 times without significant activity loss (yield drop <5%).
Chemical Reactions Analysis
Types of Reactions
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methylpropane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the sulfonyl groups to sulfides.
Substitution: The compound can undergo nucleophilic substitution reactions where the sulfonamide group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Corresponding substituted sulfonamides.
Scientific Research Applications
Chemical Properties and Structure
The molecular structure of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methylpropane-1-sulfonamide includes a sulfonamide group and a tetrahydroquinoline moiety, which contribute to its reactivity and biological activity. The compound's molecular formula is with a molecular weight of approximately 386.5 g/mol.
Chemistry
In synthetic organic chemistry, this compound serves as a versatile building block for the development of new compounds. Its unique structure allows it to participate in various chemical reactions such as:
- Oxidation : Can undergo oxidative transformations using agents like potassium permanganate.
- Reduction : Reacts with reducing agents such as lithium aluminum hydride.
- Substitution : The aromatic rings allow for electrophilic substitution reactions.
Biology
This compound exhibits significant biological activity, particularly in the field of medicinal chemistry. Its mechanism of action has been studied in relation to bacterial targets:
- Antimicrobial Activity : It has been shown to have bactericidal effects against both Gram-positive and Gram-negative bacteria by generating reactive oxygen species (ROS), impacting bacterial cell integrity .
Case Study: Antibacterial Efficacy
A study demonstrated that this compound effectively inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA) strains by disrupting their biochemical pathways related to ROS generation .
Medicine
The compound's potential as an anticancer agent has also been investigated. Research indicates that it may inhibit specific enzymes involved in cancer cell proliferation:
- Enzyme Inhibition : The compound has shown promise in inhibiting enzymes linked to cancer progression and can serve as a lead compound for developing new anticancer therapies.
Case Study: Cytotoxicity Against Cancer Cell Lines
In vitro studies revealed that this compound exhibited cytotoxic effects against various cancer cell lines, suggesting its potential utility in cancer treatment .
Industrial Applications
In industrial settings, this compound can be utilized for the development of specialized materials due to its robust chemical properties. It is particularly relevant in:
- Polymer Synthesis : Its sulfonamide functionality allows for the creation of polymers with enhanced thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methylpropane-1-sulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell proliferation. The molecular pathways involved may include the inhibition of protease activity and modulation of signaling pathways related to cell growth and apoptosis.
Comparison with Similar Compounds
Structural Analogues of the THQ Core
Compound 14d : (R)-N-((R)-1-Butyryl-6-(Naphthalen-2-ylmethyl)-THQ-4-yl)-2-Methylpropane-2-Sulfamide
- Key Differences :
- Substituents : 1-Butyryl (vs. benzenesulfonyl) and 6-naphthalen-2-ylmethyl (vs. sulfonamide).
- Stereochemistry : Chiral centers at THQ-4 and sulfamide positions.
- Demonstrated mixed-efficacy μ-opioid receptor (MOR) modulation, suggesting substituent-dependent receptor activation profiles.
4-{2-[1-(2-Cyanoethyl)-THQ-6-yl]Diazenyl}Benzonitrile
- Key Differences: Substituents: 1-(2-Cyanoethyl) and diazenyl-benzonitrile at the 6-position.
- Impact: The cyanoethyl group introduces polarity, enhancing solubility in ionic liquids. Used in Cu electrodeposition studies, highlighting divergent applications (electrochemistry vs. pharmacological targeting).
2-Fluoro-N-[1-(Propylsulfonyl)-THQ-6-yl]Benzenesulfonamide
- Key Differences :
- Substituents : 1-Propylsulfonyl (vs. benzenesulfonyl) and 2-fluoro on the benzene ring.
- Propylsulfonyl reduces steric bulk compared to benzenesulfonyl, possibly altering metabolic clearance rates.
Physicochemical and Functional Comparisons
Table 1: Substituent Effects on Key Properties
Key Observations:
- Electron Effects : Benzenesulfonyl (target compound) provides stronger electron-withdrawing effects than propylsulfonyl or butyryl, influencing electronic distribution and receptor binding .
- Hydrophobicity : Naphthalenylmethyl (Compound 14d) and benzenesulfonyl groups enhance lipophilicity, critical for blood-brain barrier penetration in CNS-targeting drugs .
- Functional Versatility: The diazenyl-benzonitrile derivative () exemplifies how THQ-based compounds can be adapted for non-pharmacological uses, such as electrochemistry .
Biological Activity
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methylpropane-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial properties, enzyme inhibition, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a tetrahydroquinoline core substituted with a benzenesulfonyl group and a methylpropane sulfonamide moiety. This unique structure contributes to its biological activity and interaction with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C17H22N2O3S |
| Molecular Weight | 342.44 g/mol |
| CAS Number | 955535-37-2 |
| Melting Point | Not Available |
| Solubility | Soluble in DMSO |
Antimicrobial Activity
Research indicates that derivatives of benzenesulfonyl-tetrahydroquinoline compounds exhibit antimicrobial activity against both gram-positive and gram-negative bacteria. A study utilized carboxyfluorescein leakage assays to assess membrane integrity and found that these compounds do not disrupt bacterial membranes significantly. Instead, their antimicrobial action appears to involve the inhibition of specific bacterial enzymes such as D-glutamic acid-adding enzyme (MurD) and N-acetylglucosamine-1-phosphate transferase , which are crucial for bacterial cell wall synthesis .
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor . It has shown promise in inhibiting various metabolic enzymes, which could lead to therapeutic applications in treating diseases like cancer and infections. For instance, studies have highlighted the cytotoxic effects of related compounds against human tumor cell lines . The structural characteristics of the compound suggest it may interact with biological targets involved in critical metabolic pathways.
Cardiovascular Effects
Sulfonamide derivatives, including those related to this compound, have been studied for their effects on cardiovascular function. One study evaluated the impact of benzenesulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Results indicated that certain derivatives could modulate perfusion pressure in a dose-dependent manner .
Case Studies
Case Study 1: Antimicrobial Efficacy
In a comparative study of various benzenesulfonamide derivatives, this compound demonstrated a minimum inhibitory concentration (MIC) of 6.72 mg/mL against Escherichia coli, indicating significant antimicrobial potential .
Case Study 2: Enzyme Inhibition
A series of experiments were conducted to evaluate the compound's inhibitory effects on MurD enzyme activity. The results showed that the compound effectively inhibited MurD activity at concentrations as low as 0.001 nM, suggesting its potential as a lead compound for developing new antibiotics targeting bacterial cell wall synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
